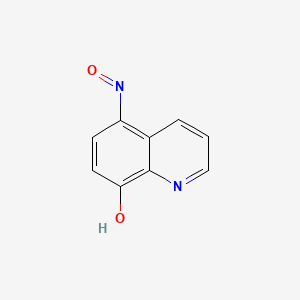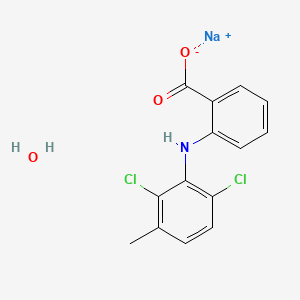
Meclofenamate Sodium
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of meclofenamic acid, the active ingredient in Meclofenamate Sodium, involves the reaction of 2,6-dichloro-3-methylaniline with anthranilic acid . The reaction typically occurs under acidic conditions, with the use of a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Meclofenamate Sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the aromatic ring are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Meclofenamate Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of fenamates and their derivatives.
Biology: Investigated for its effects on various biological pathways, including inflammation and pain signaling.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating various inflammatory conditions.
Industry: Employed in the development of new NSAIDs and related compounds.
Wirkmechanismus
Meclofenamate Sodium exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition prevents the formation of prostaglandins, which are mediators of inflammation, pain, and fever . By reducing prostaglandin levels, this compound alleviates symptoms associated with inflammatory conditions. Additionally, this compound may also inhibit other pathways involved in inflammation, such as chemotaxis and cytokine production .
Vergleich Mit ähnlichen Verbindungen
Meclofenamate Sodium is structurally related to other fenamates, such as mefenamic acid and flufenamic acid . While all these compounds share a common anthranilic acid core, they differ in their substituents on the aromatic ring, which can influence their pharmacological properties and side effect profiles. For example:
Mefenamic acid: Known for its use in treating menstrual pain and inflammation.
Eigenschaften
IUPAC Name |
sodium;2-(2,6-dichloro-3-methylanilino)benzoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2.Na.H2O/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;;/h2-7,17H,1H3,(H,18,19);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJLLDJTVQAFAN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67254-91-5 | |
| Record name | Meclofenamate sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067254915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MECLOFENAMATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NJ818U2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Meclomen (sodium meclofenamate)?
A1: Meclomen (sodium meclofenamate) exerts its anti-inflammatory effects primarily by inhibiting both the cyclooxygenase (COX) and lipoxygenase pathways of arachidonic acid metabolism. [, ] This dual inhibition sets it apart from many other nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target COX. []
Q2: How does Meclomen's inhibition of COX and lipoxygenase contribute to its anti-inflammatory activity?
A2: COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, potent mediators of inflammation, pain, and fever. By inhibiting COX, Meclomen reduces prostaglandin production, thus alleviating these symptoms. [] Lipoxygenase enzymes, on the other hand, catalyze the formation of leukotrienes, another class of inflammatory mediators involved in allergic and inflammatory responses. [] Meclomen's ability to inhibit lipoxygenase further contributes to its anti-inflammatory activity by decreasing leukotriene synthesis. []
Q3: Does Meclomen affect the activity of interferon alpha (IFNα)?
A3: Research suggests that while Meclomen doesn't directly impact the antiviral activity of IFNα, it can enhance its production in lymphocytes stimulated by Sendai virus. [] Interestingly, Meclomen might also boost the antiproliferative activity of IFNα against specific cancer cell lines, such as human adenocarcinoma lung cells. []
Q4: How does Meclomen interact with prostaglandin E2 (PGE2)?
A4: Meclomen effectively inhibits intracellular PGE2 levels, achieving over 90% reduction within the first four hours of administration. [] This significant reduction in PGE2 levels is likely a contributing factor to its anti-inflammatory effects.
Q5: Does Meclomen interact with any viral proteins?
A5: Recent research shows that Meclomen binds to a specific site (site I) on the macrodomain 3 (Mac3) protein of the SARS-CoV-2 virus. [] This interaction potentially disrupts the binding of DNA G-quadruplexes (G4s) to Mac3, which could have implications for viral replication and transcription. []
Q6: What is the molecular formula and weight of sodium meclofenamate?
A6: The molecular formula of sodium meclofenamate is C14H10Cl2NO2Na, and its molecular weight is 310.13 g/mol.
Q7: What are the major metabolic pathways of Meclomen in humans?
A7: Meclomen undergoes significant metabolism in the human body, primarily through oxidation. These metabolic transformations occur at the methyl group at C-3 and/or the aromatic ring, leading to the formation of several metabolites, including methylol (M-1), dicarboxylic acid (M-2), phenols (M-3 and M-4), 3-hydroxymethylated phenol (M-7), 3-demethylated phenol (M-6), and phenolic dicarboxylic acid (M-8). [] Interestingly, M-6 represents a novel metabolite, potentially arising from M-8 via intermediates like M-7 or M-2. []
Q8: Has Meclomen demonstrated efficacy in treating osteoarthritis?
A8: Double-blind, placebo-controlled, multicenter trials have shown Meclomen to be effective in treating osteoarthritis of the hip and knee. [, ] These trials revealed significant improvements in pain reduction, joint function, and overall patient condition compared to placebo. [, ]
Q9: What about its efficacy in rheumatoid arthritis?
A9: Similar to its effects in osteoarthritis, Meclomen has demonstrated efficacy in treating rheumatoid arthritis in multiple double-blind, controlled, multicenter trials. [, , ] These studies revealed comparable efficacy to aspirin in reducing disease activity and improving symptoms. [, , ]
Q10: Has Meclomen shown promise in treating conditions other than arthritis?
A10: Research suggests potential benefits of Meclomen in various conditions, including acute gout, ankylosing spondylitis, post-traumatic edema, and rapidly progressive periodontitis. [, , , , , ] While promising, further research is necessary to fully elucidate its efficacy and safety profile for these indications.
Q11: What are the common side effects associated with Meclomen?
A12: While generally considered safe and well-tolerated, clinical trials have reported gastrointestinal side effects as the most common adverse events associated with Meclomen, with diarrhea being the most frequent complaint. [, , , ] Other less common side effects include abdominal discomfort, anemia, and rashes. []
Q12: Has Meclomen been linked to any severe adverse reactions?
A13: Rare cases of erythema multiforme, a potentially serious skin reaction, have been reported in association with Meclomen use. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


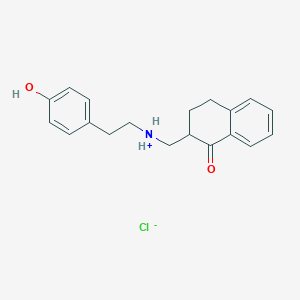
![N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride](/img/structure/B1662927.png)
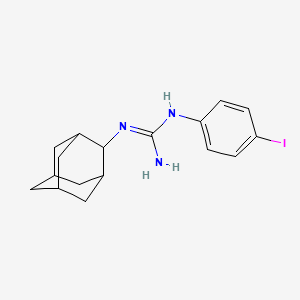
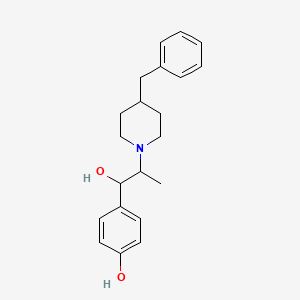

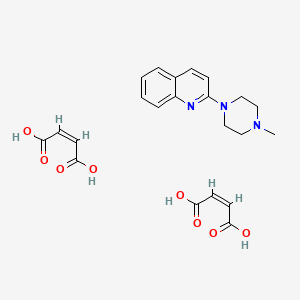

![3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride](/img/structure/B1662937.png)
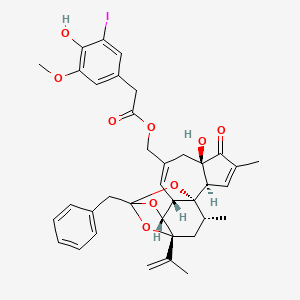


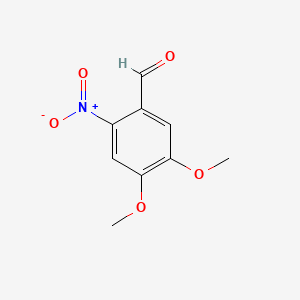
![2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride](/img/structure/B1662946.png)
